molecular formula C28H11F15N4O3 B148926 N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine CAS No. 126565-13-7

N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine

Cat. No. B148926
M. Wt: 736.4 g/mol
InChI Key: BRANLRGEABFFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine is a novel xanthine derivative that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is a potent and selective antagonist of the adenosine receptor, which makes it an attractive tool for investigating the role of adenosine in various physiological processes.

Mechanism Of Action

The mechanism of action of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves the inhibition of adenosine receptors. Adenosine is a potent endogenous modulator of various physiological processes, including neurotransmission, vascular tone, and immune function. By inhibiting the adenosine receptor, N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can block the effects of adenosine and provide insights into the role of adenosine in various physiological processes.

Biochemical And Physiological Effects

N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, reduce the production of cytokines from macrophages, and inhibit the proliferation of T cells. In addition, it has been shown to reduce the severity of ischemia-reperfusion injury in the heart and brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine in lab experiments is its potency and selectivity for the adenosine receptor. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine. One area of interest is the role of adenosine in the regulation of inflammation and immune function, and how N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can be used to investigate this. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound to optimize its use in scientific research.

Synthesis Methods

The synthesis of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves a multi-step process that includes the reaction of pentafluorobenzaldehyde with ethyl 4-bromobutyrate, followed by the reaction of the resulting product with 7-(hydroxymethyl)-1,3-dimethylxanthine. The final step involves the reaction of the resulting product with pentafluorobenzyl bromide and cesium carbonate. The overall yield of this synthesis method is approximately 10%.

Scientific Research Applications

N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been widely used in scientific research as a tool to investigate the role of adenosine in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine receptor, which makes it a valuable tool for studying the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.

properties

CAS RN

126565-13-7

Product Name

N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine

Molecular Formula

C28H11F15N4O3

Molecular Weight

736.4 g/mol

IUPAC Name

7-[2-[difluoro-(2,3,4-trifluorophenyl)methoxy]ethyl]-1,3-bis[difluoro-(2,3,4-trifluorophenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C28H11F15N4O3/c29-13-4-1-10(16(32)19(13)35)26(38,39)46-23-22(24(48)47(25(46)49)27(40,41)11-2-5-14(30)20(36)17(11)33)45(9-44-23)7-8-50-28(42,43)12-3-6-15(31)21(37)18(12)34/h1-6,9H,7-8H2

InChI Key

BRANLRGEABFFJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F

Other CAS RN

126565-13-7

synonyms

(PFBz)3-N7-HEX
N1,N3-bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine

Origin of Product

United States

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